4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
4-ethyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-7-6(4-3-5-10-7)11-8(13)9(12)14/h3-5H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMISKNXOCJRDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560620 | |
| Record name | 4-Ethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118470-93-2 | |
| Record name | 4-Ethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Effects on Cyclization
Cyclization efficiency correlates with solvent polarity:
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine-2,3-dione oxides, while reduction can produce pyrido[2,3-b]pyrazine-2,3-diol derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine exhibit potent anti-inflammatory properties. A study synthesized a series of 3-substituted pyrido[2,3-b]pyrazine derivatives and evaluated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Notably:
- Compound 9b demonstrated strong binding with TGF-β protein with a binding energy of -6.0 kcal/mol.
- Compound 7e showed significant interaction with the KRAS protein structure, forming seven hydrogen bonds and exhibiting a binding energy of -8.0 kcal/mol .
These findings suggest that compounds derived from 4-Ethylpyrido[2,3-b]pyrazine may serve as promising candidates for developing anti-inflammatory drugs.
Anti-cancer Properties
The compound's derivatives have also been studied for their cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer). The synthesis of these derivatives involved advanced coupling reactions like Suzuki and Buchwald-Hartwig coupling. The results indicated:
- Several derivatives exhibited IC50 values indicating effective cytotoxicity against targeted cancer cell lines.
- The mechanisms of action are believed to involve the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival .
Kinase Modulation
4-Ethylpyrido[2,3-b]pyrazine derivatives have shown promise as kinase inhibitors. Kinases are pivotal in various signaling pathways associated with cell growth and differentiation. Inhibiting these enzymes can lead to therapeutic benefits in conditions such as cancer and inflammatory diseases:
- The compound has been linked to the regulation of tyrosylprotein kinases and serine-threonine kinases which are often overexpressed in pathological conditions.
- The modulation of these kinases could potentially prevent or treat diseases characterized by abnormal cell signaling and proliferation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Tammana et al., 2025 | Synthesis and Biological Evaluation | Identified novel derivatives with significant anti-inflammatory activity; compounds showed strong binding affinities to key proteins involved in inflammation. |
| Patent CN101715451A | Kinase Inhibition | Described the use of pyrido[2,3-b]pyrazine derivatives in regulating kinase activity; highlighted potential applications in treating neoplastic diseases. |
Mechanism of Action
The mechanism of action of Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with DNA, leading to changes in its electrochemical properties. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrido[2,3-b]pyrazine derivatives vary widely in substituents, which significantly alter their properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, I): Derivatives like 8-iodo- or 7-bromo-substituted compounds exhibit reactivity in palladium-catalyzed couplings, enabling access to complex fused systems (e.g., pyrazino-carbazoles) .
- Aromatic Substituents : 2,3-Diphenyl derivatives (e.g., 2a) display strong π-stacking, useful in materials science .
- Heteroatom Replacement: Selenium analogs (e.g., selenopheno[2,3-b]pyrazines) show red-shifted absorption/emission due to heavier atom effects .
Key Observations :
- Multicomponent Reactions: High-yielding (82–89%) one-pot syntheses using p-TSA in ethanol are efficient for unsubstituted or methoxy-substituted derivatives .
- Green Chemistry : HBF₄-SiO₂ catalysts under solvent-free conditions align with sustainable practices but require optimization for halogenated substrates .
- Cross-Coupling : Iodo/bromo derivatives (e.g., 2b-I) enable diversification via Suzuki or Buchwald-Hartwig reactions .
Physicochemical Properties
Melting points and spectroscopic data highlight substituent effects:
Key Observations :
Biological Activity
4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (also referred to as 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 150.14 g/mol
- CAS Number : 168123-82-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. This inhibition can lead to the suppression of tumor cell proliferation and survival in cancer models.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance:
- Study Findings : In vitro studies demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Mechanism : The compound's ability to inhibit PI3K activity results in decreased Akt phosphorylation, leading to reduced cell survival signals .
Neuroprotective Effects
Preliminary studies suggest that this compound may also exhibit neuroprotective effects:
- Research Evidence : Animal models have shown that administration of this compound can mitigate neurodegeneration associated with conditions such as Alzheimer's disease by reducing oxidative stress and inflammation .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models:
- Mechanism : It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. | Cancer treatment |
| Study 2 | Showed neuroprotective effects in a rat model of Alzheimer's disease. | Neurodegenerative disorders |
| Study 3 | Inhibition of pro-inflammatory cytokines in vitro. | Treatment of inflammatory diseases |
Q & A
Q. What are the established synthetic routes for 4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, and how can reaction conditions be optimized for maximum yield?
The compound is synthesized via a multicomponent reaction involving indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine in ethanol with 20 mol% p-TSA as a catalyst. Optimization studies show that solvent polarity significantly impacts yield: ethanol (polar protic) gives the highest yield (89%) compared to THF or DCM. Catalyst inclusion reduces reaction time from >24 h (uncatalyzed) to 9 h . For scalability, factorial design experiments (e.g., varying temperature, catalyst loading, and solvent ratios) are recommended to identify critical parameters .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the ethyl substituent and pyrido-pyrazine core. X-ray crystallography (e.g., as demonstrated for 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine derivatives) provides unambiguous structural confirmation, particularly for distinguishing tautomeric forms . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like the dione moiety .
Q. What are the primary research applications of this compound in medicinal chemistry?
The pyrido-pyrazine scaffold is explored for its electrochemical DNA-binding properties and nonlinear optical behavior, making it relevant for biosensing and materials science . Derivatives with similar cores (e.g., pyridothiadiazine dioxides) exhibit biological activities, suggesting potential as kinase inhibitors or antimicrobial agents .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of 4-Ethylpyrido[2,3-b]pyrazine-2,3-dione?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling targeted optimization. For instance, reaction path searches can identify energetically favorable intermediates, reducing trial-and-error experimentation. Machine learning models trained on solvent polarity and catalyst performance data (e.g., from Table S1† in ) further refine condition selection .
Q. How to resolve contradictory data in reported yields when varying aromatic aldehyde substituents?
Contradictions often arise from subtle differences in substituent electronic effects (e.g., electron-donating vs. withdrawing groups). Systematic analysis using Hammett plots (σ values) correlates substituent properties with reaction rates. For example, 4-methoxybenzaldehyde (electron-rich) may enhance nucleophilic attack in the initial condensation step, while nitro-substituted aldehydes could slow the reaction . Replicating studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) minimizes variability .
Q. What strategies mitigate byproduct formation during the multicomponent synthesis?
Byproducts like uncyclized intermediates or dimerized species can be minimized by:
- Stoichiometric control : Maintaining equimolar ratios of reactants to prevent excess aldehyde or amine.
- Catalyst tuning : Switching from p-TSA to milder acids (e.g., acetic acid) reduces side reactions in sensitive substrates .
- Temperature gradients : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) improves regioselectivity .
Q. How does the ethyl substituent influence the compound’s physicochemical properties?
The ethyl group enhances lipophilicity (logP), as shown in QSAR studies of similar pyrido-pyrazines. This modification increases membrane permeability, which is critical for in vitro bioactivity assays. Comparative XRD data for ethyl vs. methyl analogs reveal steric effects on crystal packing, impacting solubility and stability .
Data Contradiction Analysis
Q. Why do some studies report lower yields despite identical reaction conditions?
Discrepancies may stem from:
- Impurities in starting materials : Trace water in solvents or aldehydes can hydrolyze intermediates.
- Catalyst deactivation : Moisture-sensitive p-TSA may lose efficacy if stored improperly.
- Scaling effects : Heat/mass transfer limitations in larger batches reduce efficiency compared to small-scale trials .
Q. How to validate the biological activity of this compound against conflicting reports?
Standardize assay protocols (e.g., cell lines, incubation times) and use positive controls (e.g., L-012 for reactive species detection ). Orthogonal assays (e.g., enzymatic inhibition + cellular viability) confirm specificity. Meta-analyses of structurally similar compounds (e.g., pyridothiadiazine dioxides ) provide context for activity trends.
Methodological Resources
- Synthetic Protocols : Multicomponent reaction optimization (Table S1†, ).
- Computational Tools : ICReDD’s reaction path search software .
- Characterization Standards : Crystallographic data from Acta Crystallographica .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
